(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound’s potential as a biochemical probe or inhibitor can be investigated. Its interactions with various enzymes and proteins can provide insights into biological processes and pathways.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance and efficiency of industrial applications.
Mechanism of Action
The mechanism by which (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as hydroxyl, nitro, and carbamothioyl groups. Examples include:
- (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C21H25N3O7S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H25N3O7S2/c1-11-16-15(12(2)26)19(27)23(16)17(18(11)33-21(32)22(3)8-9-25)20(28)31-10-13-4-6-14(7-5-13)24(29)30/h4-7,11-12,15-16,25-26H,8-10H2,1-3H3/t11-,12-,15-,16-/m1/s1 |
InChI Key |
HTOFRFLDLOYVEL-CZPYZCIJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
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